2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
Description
This compound features a benzimidazole core substituted with a methyl group at position 5, linked via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further substituted with phenyl and isopropyl groups. The molecular formula is C₁₈H₁₉N₃OS (based on analogous compounds in ). Its synthesis likely follows established S-alkylation protocols using chloroacetyl chloride and heterocyclic thiols, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-24-19-20-16-10-9-14(3)11-17(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAGFLYOESXLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the condensation of 5-methyl-1H-benzimidazole-2-thiol with N-phenyl-N-(propan-2-yl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the enzyme QcrB, leading to the blockade of oxidative phosphorylation and the death of microbial cells . The sulfanyl group can also interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
5-Methyl vs. 5-Nitro (M64)
- M64 (2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide): The nitro group at position 5 confers electron-withdrawing properties, enhancing binding affinity to the MvfR ligand-binding domain (PDB 6B8A).
- Activity : M64 is a potent inhibitor, while the target compound’s activity remains uncharacterized.
5-Ethoxy Derivative
Variations in Acetamide Substituents
Core Heterocycle Replacements
- Triazole Derivatives (): Compounds like VUAA-1 and OLC-12 replace benzimidazole with triazole, shifting activity toward insect olfactory receptors (Orco agonists). These lack the benzimidazole’s planar rigidity, affecting target specificity.
- Diaminopyrimidine Derivatives (): Compounds with diaminopyrimidine cores exhibit distinct hydrogen-bonding patterns in crystal structures, influencing molecular packing.
Biological Activity
The compound 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a novel organic molecule that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its potential applications based on its structural features.
Structural Overview
The compound is characterized by a benzimidazole moiety, which is known to interact with various biological targets. Its structure includes:
- A 5-methyl substituent on the benzimidazole ring.
- A sulfanyl group that may enhance its reactivity.
- An N-phenyl-N-(propan-2-yl)acetamide side chain that contributes to its pharmacological properties.
Potential Biological Activities
Given the structural characteristics of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, several potential biological activities can be hypothesized:
-
Antimicrobial Activity
- Benzimidazole derivatives often exhibit significant antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these activities by increasing the lipophilicity and membrane permeability of the compound .
- Similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess antimicrobial properties.
-
Anticancer Activity
- Benzimidazoles are known to interfere with DNA topoisomerases, enzymes critical for DNA replication and repair. Studies indicate that derivatives can exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF7 .
- The unique substituents in this compound may modulate its interaction with these enzymes, potentially leading to enhanced anticancer activity.
- Neuroprotective Effects
Comparative Analysis with Related Compounds
To understand the unique properties of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-[5-nitrobenzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamide | Nitro group on benzimidazole | Enhanced antibacterial activity |
| 2-[5-amino-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamide | Amino group on benzimidazole | Increased solubility and bioavailability |
| 2-[5-chloro-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamide | Chloro substituent | Potentially higher reactivity |
This table highlights how variations in substituents can significantly affect biological activity and chemical reactivity, underscoring the potential uniqueness of the target compound.
Future Research Directions
Despite the promising structural features and potential activities of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, there is currently limited published research specifically on this molecule. Future studies should focus on:
- Synthesis and Characterization : Developing efficient synthetic routes to produce this compound in significant yields.
- Biological Testing : Conducting in vitro and in vivo studies to evaluate its antimicrobial, anticancer, and neuroprotective activities.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects, particularly its interactions with target enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
